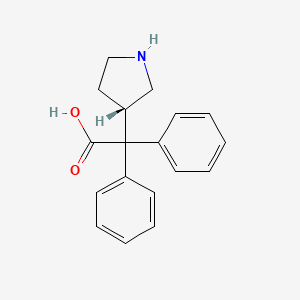
(S)-2,2-ジフェニル-2-(ピロリジン-3-イル)酢酸
説明
“(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of derivatives of this compound can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
医薬品化学: エナンチオ選択的合成
(S)-2,2-ジフェニル-2-(ピロリジン-3-イル)酢酸: は、医薬品のエナンチオ選択的合成に使用できるキラル化合物です。 ピロリジン部分は、多くの生物学的に活性な化合物に見られる一般的な特徴であり、この分子中のその存在は、sp³-混成によるファーマコフォア空間の探求を可能にします 。分子の立体化学は、その結合親和性と、創薬において重要な、エナンチオ選択的タンパク質に対する選択性に大きく貢献しています。
農業化学: 植物成長調整剤の合成
(S)-2,2-ジフェニル-2-(ピロリジン-3-イル)酢酸などのピロリジンの誘導体は、インドール-3-酢酸などの植物ホルモンを模倣するために合成することができます 。この応用は、作物の収量と品質を向上させることができる新しい植物成長調整剤の開発において、農業化学で重要です。
将来の方向性
作用機序
Target of Action
It’s worth noting that compounds containing the indole nucleus and pyrrolidine ring, which are structural features of this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Compounds containing the pyrrolidine ring, like this one, are known to be useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure is known for its ability to explore the pharmacophore space efficiently, contributing to the stereochemistry of the molecule . This compound interacts with various enzymes and proteins, influencing their activity through binding interactions. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell surface receptors or intracellular proteins, it can alter the signaling cascades that regulate cell function. Additionally, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes or receptors, where it can either inhibit or activate their function. This binding can lead to changes in the conformation of the target biomolecule, affecting its activity. Additionally, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or improving metabolic function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases .
Metabolic Pathways
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism. By modulating enzyme activity, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid can alter the flow of metabolites through specific pathways, impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid are crucial for its biological activity, as they influence its availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular distribution of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid is essential for elucidating its mechanism of action .
特性
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,20,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZKRGHULSJHKU-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




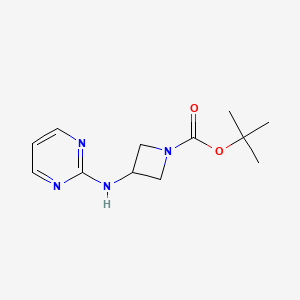
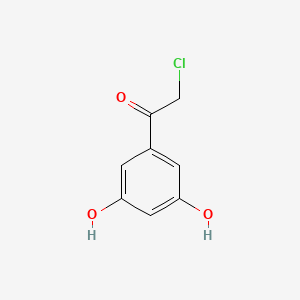
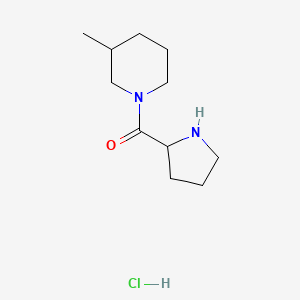

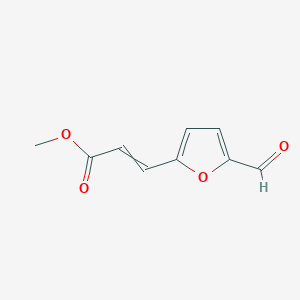
![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)
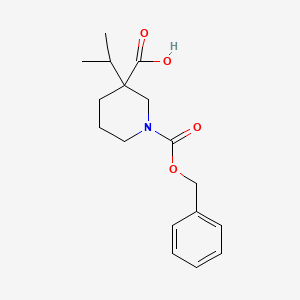
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)
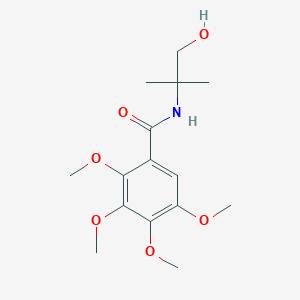
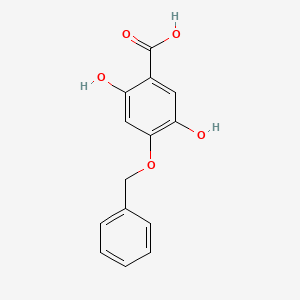

![(4E)-5-methyl-4-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1456591.png)
